11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone
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Overview
Description
11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[146222,503,1204,9013,23020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone is a complex organic compound characterized by its unique heptacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone typically involves multi-step organic reactions. One common approach is the bromination of a precursor compound, followed by cyclization and methylation reactions under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing advanced chemical reactors and purification systems. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the bromine atoms, leading to the formation of debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone exerts its effects involves interactions with specific molecular targets and pathways. The bromine and methyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: A simpler brominated compound used in organic synthesis and industrial applications.
1,7-Dibromo-3,4,9,10-perylenetetracarboxylic Dianhydride: Another brominated compound with applications in materials science and electronics.
Uniqueness
11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone stands out due to its complex heptacyclic structure and the presence of both bromine and methyl groups.
Properties
Molecular Formula |
C26H12Br2N2O4 |
---|---|
Molecular Weight |
576.2 g/mol |
IUPAC Name |
11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C26H12Br2N2O4/c1-29-23(31)11-5-3-9-20-16(28)8-14-18-12(24(32)30(2)26(14)34)6-4-10(22(18)20)19-15(27)7-13(25(29)33)17(11)21(9)19/h3-8H,1-2H3 |
InChI Key |
LRYJWWUMEUQODN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)C)Br)Br)C1=O |
Origin of Product |
United States |
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